molecular formula C10H9BrN2O B2567158 7-Bromo-2-ethylquinazolin-4-ol CAS No. 1597248-04-8

7-Bromo-2-ethylquinazolin-4-ol

Cat. No. B2567158
CAS RN: 1597248-04-8
M. Wt: 253.099
InChI Key: WMDJMFCNWZBHSV-UHFFFAOYSA-N
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Description

“7-Bromo-2-ethylquinazolin-4-ol” is a heterocyclic organic compound with the CAS Number: 1597248-04-8 . It has a molecular weight of 253.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-2-ethylquinazolin-4-ol . The InChI code for this compound is 1S/C10H9BrN2O/c1-2-9-12-8-5-6 (11)3-4-7 (8)10 (14)13-9/h3-5H,2H2,1H3, (H,12,13,14) .


Physical And Chemical Properties Analysis

The compound “7-Bromo-2-ethylquinazolin-4-ol” has a molecular weight of 253.1 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to 7-Bromo-2-ethylquinazolin-4-ol, like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, involves selective nucleophilic attacks and crystallography studies. These compounds have shown effectiveness as inhibitors in the proliferation of lung cancer cell lines (Cai et al., 2019).

Role in Pharmacology and Synthesis

  • Substituted 6-bromoquinazolinones, which are structurally similar to 7-Bromo-2-ethylquinazolin-4-ol, are noted for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Their synthesis and pharmacological evaluations have been conducted (Rajveer et al., 2010).

Anticancer Activity

  • Compounds structurally related to 7-Bromo-2-ethylquinazolin-4-ol have been synthesized and evaluated for anticancer activity. For instance, N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold demonstrated significant activity against human breast cancer cell lines (Mahdavi et al., 2015).

Anti-Inflammatory and Analgesic Activities

  • Synthesized derivatives of 6-bromoquinazolinone have been tested for their anti-inflammatory and analgesic activities. The compounds displayed pharmacological activities in comparison with standard drugs (Bhati, 2013).

Antiviral and Cytotoxic Activities

  • Novel derivatives of 2,3-disubstitutedquinazolin-4(3H)-ones, structurally related to 7-Bromo-2-ethylquinazolin-4-ol, have been synthesized and evaluated for their antiviral activity against viruses like HIV and HSV. Certain compounds exhibited distinct antiviral activity (Selvam et al., 2010).

Synthesis and Evaluation of Monoamine Oxidase Inhibitors

  • Research on the synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides) suggests their potential as monoamine oxidase inhibitors and anticonvulsants. These compounds were prepared by condensing bromoacetanthranil with ethyl-4-aminobenzoates (Misra et al., 1980).

Anticonvulsant Agents

  • 6-Bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones, related to 7-Bromo-2-ethylquinazolin-4-ol, have been synthesized and evaluated as anticonvulsant agents. Among them, specific compounds showed significant activity against seizures in models like Maximal Electro Shock (MES) and PTZ-induced seizure models (Ugale et al., 2012).

Safety and Hazards

The compound “7-Bromo-2-ethylquinazolin-4-ol” is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-bromo-2-ethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-8-5-6(11)3-4-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJMFCNWZBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-ethylquinazolin-4-ol

CAS RN

1597248-04-8
Record name 7-bromo-2-ethylquinazolin-4-ol
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